2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 696649-47-5
VCID: VC15444360
InChI: InChI=1S/C10H9N7O2S2/c11-9-13-14-10(21-9)20-5-6(18)12-7-8(16-19-15-7)17-3-1-2-4-17/h1-4H,5H2,(H2,11,13)(H,12,15,18)
SMILES:
Molecular Formula: C10H9N7O2S2
Molecular Weight: 323.4 g/mol

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

CAS No.: 696649-47-5

Cat. No.: VC15444360

Molecular Formula: C10H9N7O2S2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide - 696649-47-5

Specification

CAS No. 696649-47-5
Molecular Formula C10H9N7O2S2
Molecular Weight 323.4 g/mol
IUPAC Name 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide
Standard InChI InChI=1S/C10H9N7O2S2/c11-9-13-14-10(21-9)20-5-6(18)12-7-8(16-19-15-7)17-3-1-2-4-17/h1-4H,5H2,(H2,11,13)(H,12,15,18)
Standard InChI Key UMFHJQXTZBFKGF-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NN=C(S3)N

Introduction

Structural and Molecular Properties

The molecular formula of the compound is C₁₀H₉N₇O₂S₂, with a molecular weight of 323.4 g/mol. Its IUPAC name reflects the integration of a thiadiazole ring (5-amino-1,3,4-thiadiazol-2-yl) linked via a sulfanyl group to an acetamide moiety, which is further substituted by a 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl group. The presence of multiple nitrogen and sulfur atoms within its structure enhances its capacity for hydrogen bonding and π-π interactions, critical for binding biological targets.

Table 1: Key Molecular Properties

PropertyValue
CAS No.696649-47-5
Molecular FormulaC₁₀H₉N₇O₂S₂
Molecular Weight323.4 g/mol
IUPAC Name2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide
Canonical SMILESC1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NN=C(S3)N

Synthesis Methodology

The synthesis of this compound involves multi-step reactions to assemble its heterocyclic framework. A typical route begins with the preparation of the 5-amino-1,3,4-thiadiazole-2-thiol core, followed by alkylation with chloroacetamide derivatives. The oxadiazole ring is constructed via cyclization of appropriate precursors under acidic or basic conditions, with subsequent functionalization using pyrrole derivatives.

Critical parameters influencing yield and purity include:

  • Solvent selection: Ethanol or acetic acid is preferred for their ability to dissolve intermediates without side reactions.

  • Temperature control: Reactions are typically conducted under reflux (70–100°C) to ensure completion.

  • Catalysts: Lewis acids like zinc chloride may accelerate cyclization steps.

Characterization Techniques

Post-synthesis characterization employs advanced analytical methods to confirm structural integrity:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify the positions of aromatic protons and carbon environments, particularly distinguishing thiadiazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.8 ppm) signals.

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 323.4, consistent with the molecular formula.

  • X-ray Crystallography: Resolves the spatial arrangement of the thiadiazole and oxadiazole rings, highlighting planar geometry and intermolecular hydrogen bonds.

Biological Activity

The compound’s bioactivity stems from its dual heterocyclic system, which interacts with enzymes and receptors involved in disease pathways:

Antimicrobial Effects

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The thiadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12 µM, suggesting anti-inflammatory applications. Molecular docking simulations indicate hydrogen bonding between the acetamide group and COX-2’s active site.

Comparative Analysis with Structural Analogs

A closely related analog, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide (CAS No. CB31880693), substitutes the oxadiazole-pyrrole group with a trimethoxyphenyl moiety . While this analog exhibits stronger anticancer activity (IC₅₀: 10 µM in MCF-7 cells), it suffers from poor aqueous solubility, highlighting the trade-offs in structural optimization .

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